molecular formula C24H27N7O4 B10823003 BHQ-2 amine

BHQ-2 amine

Cat. No.: B10823003
M. Wt: 477.5 g/mol
InChI Key: MFSYUHISYKRVDL-UHFFFAOYSA-N
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Description

BHQ-2 amine, also known as Black Hole Quencher-2 amine, is a non-fluorescent chromophore used primarily in molecular biology and genomics. It is a dark quencher, meaning it absorbs energy without emitting fluorescence. This property makes it highly effective in applications such as quantitative PCR (qPCR) and other fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the use of organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, BHQ-2 amine is produced using automated, solid-phase DNA synthesizers. These machines allow for the precise addition of chemical groups to create the desired quencher .

Chemical Reactions Analysis

Types of Reactions

BHQ-2 amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific applications .

Mechanism of Action

BHQ-2 amine exerts its effects through a combination of Förster resonance energy transfer (FRET) and static quenching. In FRET, the quencher absorbs energy from a nearby fluorescent dye, preventing the dye from emitting light. In static quenching, the quencher forms a non-fluorescent complex with the dye, further reducing background fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BHQ-2 amine is unique due to its broad absorption range (560-670 nm) and its ability to quench a wide array of fluorescent dyes, including ROX, TAMRA, and Texas Red. This makes it highly versatile for multiplexing applications in qPCR and other fluorescence-based assays .

Properties

Molecular Formula

C24H27N7O4

Molecular Weight

477.5 g/mol

IUPAC Name

N'-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenyl]-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C24H27N7O4/c1-30(14-4-13-25)19-9-5-17(6-10-19)26-28-21-15-24(35-3)22(16-23(21)34-2)29-27-18-7-11-20(12-8-18)31(32)33/h5-12,15-16H,4,13-14,25H2,1-3H3

InChI Key

MFSYUHISYKRVDL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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